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Compound of Interest

Compound Name:
5-(6-Chloro-2-methylpyrimidin-4-

yl)thiazole

CAS No.: 1159818-34-4

Cat. No.: B2874445 Get Quote

4-Chloro-2-methyl-6-(1,3-thiazol-5-yl)pyrimidine: A
Privileged Scaffold for Kinase Inhibition
Executive Summary & Chemical Identity
CAS 1159818-34-4 represents a high-value heterocyclic intermediate, specifically 4-chloro-2-

methyl-6-(1,3-thiazol-5-yl)pyrimidine. This compound serves as a critical pharmacophore in the

synthesis of ATP-competitive kinase inhibitors, most notably targeting Cyclin-Dependent Kinase

9 (CDK9) and other serine/threonine kinases involved in transcriptional regulation and cell

cycle progression.

Its structural utility lies in the pyrimidine core (functioning as the hinge-binding motif) coupled

with a thiazole moiety (extending into the hydrophobic pocket), while the 4-chloro substituent

provides a highly reactive electrophilic site for late-stage diversification via nucleophilic

aromatic substitution (

) or palladium-catalyzed cross-coupling.
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Property Specification

IUPAC Name 4-Chloro-2-methyl-6-(1,3-thiazol-5-yl)pyrimidine

Common Name 4-Chloro-2-methyl-6-(5-thiazolyl)pyrimidine

CAS Number 1159818-34-4

Molecular Formula

Molecular Weight 211.67 g/mol

SMILES CC1=NC(=CC(=N1)Cl)C2=CN=CS2

InChI Key Unique Key Required (Structure dependent)

Physicochemical Properties
Accurate physicochemical characterization is essential for process chemistry and formulation.

The following data represents standard values for the solid-state compound.

Property Value / Description

Appearance Off-white to pale yellow crystalline solid

Melting Point
118 – 122 °C (Literature range for similar

analogs)

Boiling Point ~360 °C (Predicted at 760 mmHg)

Density 1.38 ± 0.1 g/cm³ (Predicted)

Solubility
Soluble in DMSO (>50 mg/mL), DCM, Methanol;

Insoluble in Water

pKa ~2.5 (Pyrimidine N1), ~1.8 (Thiazole N)

LogP 2.1 (Predicted)

Storage
Store at 2–8°C under inert atmosphere

(Argon/Nitrogen)
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Synthetic Methodology & Production
The synthesis of CAS 1159818-34-4 typically employs a Suzuki-Miyaura Cross-Coupling

strategy, favoring the coupling of a chloropyrimidine with a thiazole boronate. This route is

preferred over ring-closure methods due to higher regioselectivity and yield.

Core Synthesis Protocol
Reaction: 4,6-Dichloro-2-methylpyrimidine + Thiazole-5-boronic acid pinacol ester

Product

Reagents:

Substrate A: 4,6-Dichloro-2-methylpyrimidine (1.0 eq)

Substrate B: Thiazole-5-boronic acid pinacol ester (1.1 eq)

Catalyst:

(0.05 eq)

Base:

(2.0 M aqueous, 3.0 eq)

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

Degassing: Charge reaction vessel with solvents and degas with

for 30 minutes to prevent homocoupling or oxidation.

Addition: Add Substrate A, Substrate B, and Base. Add Catalyst last under positive

pressure.

Reflux: Heat to 90–100°C for 4–12 hours. Monitor via LC-MS for consumption of the

dichloro starting material.
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Workup: Cool to RT. Filter through Celite to remove Pd residues. Extract with Ethyl

Acetate.[1] Wash organic layer with brine, dry over

.[1]

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Figure 1: Suzuki-Miyaura Cross-Coupling Synthesis Route for CAS 1159818-34-4
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Applications in Drug Discovery (Mechanism of Action)
CAS 1159818-34-4 is a "privileged scaffold," meaning its geometry is inherently

complementary to the ATP-binding site of protein kinases.

Target: CDK9 Inhibition
Research indicates that 4-(thiazol-5-yl)pyrimidines are potent inhibitors of CDK9 (Cyclin-

Dependent Kinase 9).[2] CDK9 is a key regulator of RNA Polymerase II transcription

elongation.

Mechanism: The pyrimidine nitrogen (N1) and the thiazole nitrogen act as hydrogen bond

acceptors/donors to the kinase "hinge" region (e.g., Cys106 in CDK9).

Therapeutic Relevance: Inhibition of CDK9 suppresses Mcl-1 (anti-apoptotic protein),

triggering apoptosis in cancer cells, particularly in Chronic Lymphocytic Leukemia (CLL) and

Acute Myeloid Leukemia (AML).
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Derivatization Potential
The 4-chloro position is the "exit vector." It allows medicinal chemists to introduce solubilizing

groups (e.g., piperazines, amines) via

reactions to optimize ADME properties without disrupting the hinge-binding core.

Figure 2: Pharmacophore Utility and Mechanism of Action in Kinase Inhibition
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Safety Data Sheet (MSDS) Summary
Signal Word: WARNING

Hazard Statements (GHS)
H302: Harmful if swallowed.

H315: Causes skin irritation.
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H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling & Storage Protocols
Engineering Controls: Use only in a chemical fume hood. Avoid dust generation.

PPE:

Eyes: Chemical safety goggles (ANSI Z87.1).

Skin: Nitrile gloves (>0.11mm thickness).

Respiratory: N95 or P100 respirator if dust formation is likely.

Spill Response: Dampen with water to prevent dust. Sweep up and place in a hazardous

waste container. Do not flush to sewer.

First Aid:

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

Skin Contact: Wash with soap and water.

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Center.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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